1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one
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Overview
Description
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one is a complex organic compound known for its unique bicyclic structure. The compound features a naphthalene ring attached to an azabicyclo[3.2.1]octane moiety. This combination imparts specific physical and chemical properties, making it a subject of interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one typically involves several steps:
Formation of the Azabicyclo[3.2.1]octane Moiety: : This is usually achieved through a cycloaddition reaction starting from a simple precursor like an unsaturated amine or ketone.
Naphthalene Integration: : The naphthalene ring is introduced via electrophilic aromatic substitution, often using a naphthalenyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
While detailed industrial production methods are proprietary, general approaches include optimizing reaction conditions for large-scale reactions, such as enhancing the yield and purity through process control, temperature management, and purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, where the methylene group might be converted to a carbonyl group under strong oxidative conditions.
Reduction: : Reduction processes typically target the ketone functionality, converting it to an alcohol.
Substitution: : The compound can participate in various substitution reactions, particularly on the naphthalene ring or the methylene group adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, sulfonyl chlorides, and base catalysts for nucleophilic substitution.
Major Products
The major products from these reactions vary:
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of secondary alcohols.
Substitution: : Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: : Used as an intermediate in the synthesis of complex organic compounds.
Material Science:
Biology and Medicine
Pharmacology: : Investigated for its potential binding to specific receptors or enzymes, affecting neurological or metabolic pathways.
Biological Probes: : Used in studies to probe biological processes due to its unique structure.
Industry
Catalysts: : May serve as a catalyst or catalyst precursor in industrial chemical reactions.
Performance Chemicals: : Utilized in formulations requiring specific physical or chemical properties.
Mechanism of Action
The mechanism by which 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one exerts its effects depends on its interaction with molecular targets:
Molecular Targets: : Enzymes, receptors, or DNA.
Pathways Involved: : Varies based on its application, but may include signaling pathways in cells, enzyme inhibition or activation, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-yl)-2-(pyrrolidin-2-yl)ethanone
1-(Naphthalen-1-yl)-2-(piperidin-2-yl)ethanone
1-(Naphthalen-1-yl)-2-(azetidin-2-yl)ethanone
Unique Aspects
Compared to these similar compounds, 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one stands out due to:
Bicyclic Structure: : Adds rigidity and affects the compound’s interaction with biological targets.
Reactivity: : The presence of the methylene group and naphthalene ring allows for diverse chemical modifications.
This compound's unique structural features and reactivity make it a versatile player in chemical synthesis and potential biomedical applications.
Properties
IUPAC Name |
1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-naphthalen-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-14-11-17-9-10-18(12-14)21(17)20(22)13-16-7-4-6-15-5-2-3-8-19(15)16/h2-8,17-18H,1,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQLMEJEXQWVQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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